molecular formula C62H94N16O25 B597848 Tstepqyqpgenl CAS No. 198754-34-6

Tstepqyqpgenl

Cat. No.: B597848
CAS No.: 198754-34-6
M. Wt: 1463.521
InChI Key: PFUWISCIKOJWHR-VVTMTNTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tstepqyqpgenl involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The process typically begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tstepqyqpgenl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric forms of the peptide .

Scientific Research Applications

Tstepqyqpgenl has a wide range of applications in scientific research:

    Chemistry: It is used as a model peptide for studying protein folding and stability.

    Biology: The peptide is employed in studies of cell signaling and receptor interactions.

    Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.

    Industry: The compound is used in the production of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of Tstepqyqpgenl involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering a cascade of intracellular signaling events. These interactions can modulate various biological processes, such as cell proliferation, differentiation, and apoptosis. The precise mechanism depends on the specific sequence and structure of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tstepqyqpgenl is unique due to its specific sequence and structure, which confer distinct biological properties.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H94N16O25/c1-28(2)23-39(62(102)103)74-54(94)38(25-45(65)85)73-51(91)33(15-19-47(87)88)68-46(86)26-67-56(96)41-7-5-21-77(41)60(100)35(14-18-44(64)84)70-53(93)37(24-31-9-11-32(82)12-10-31)72-52(92)34(13-17-43(63)83)69-57(97)42-8-6-22-78(42)61(101)36(16-20-48(89)90)71-59(99)50(30(4)81)76-55(95)40(27-79)75-58(98)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-82H,5-8,13-27,66H2,1-4H3,(H2,63,83)(H2,64,84)(H2,65,85)(H,67,96)(H,68,86)(H,69,97)(H,70,93)(H,71,99)(H,72,92)(H,73,91)(H,74,94)(H,75,98)(H,76,95)(H,87,88)(H,89,90)(H,102,103)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUWISCIKOJWHR-VVTMTNTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H94N16O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.